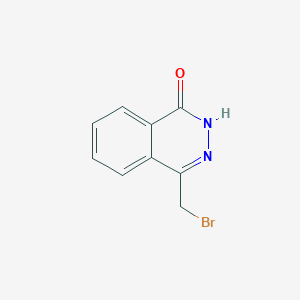
4-(bromomethyl)-2H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2H-phthalazin-1-one is a brominated derivative of the phthalazinone core, characterized by a bromomethyl (-CH2Br) substituent at the 4-position of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors of poly(ADP-ribose) polymerase (PARP), anticancer agents, and antimicrobial derivatives . Its reactivity stems from the electrophilic bromine atom, which enables facile alkylation or nucleophilic substitution reactions to generate diverse analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2H-phthalazin-1-one typically involves the bromomethylation of phthalazinone. One common method includes the reaction of phthalazinone with formaldehyde and hydrobromic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 60-65°C, for several hours to ensure complete bromomethylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of hydrobromic acid in large quantities and the need for efficient separation techniques are critical considerations in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Substituted phthalazinones with various functional groups.
Oxidation: Oxidized phthalazinone derivatives.
Reduction: Methyl-substituted phthalazinones.
Scientific Research Applications
4-(Bromomethyl)-2H-phthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2H-phthalazin-1-one involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various synthetic applications to introduce diverse functional groups into the phthalazinone core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
The phthalazinone scaffold is highly tunable, with substituents at the 4-position dictating chemical and biological properties. Key analogues include:
Key Observations :
- Electrophilicity : The bromomethyl group in this compound is more reactive than chloromethyl or methyl analogues, enabling efficient functionalization .
- Biological Activity: Bromophenyl and cyclopropanecarbonyl-piperazine derivatives (e.g., KU-0059436) exhibit nanomolar PARP inhibition, while bromomethyl derivatives are primarily intermediates for such drugs .
- Safety : Brominated compounds (e.g., this compound) require stringent handling due to uncharacterized toxicity, unlike safer methyl or hydroxymethyl variants .
Properties
IUPAC Name |
4-(bromomethyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJUEEBYEVRBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













